

Application Notes and Protocols for Enerisant-Induced Wakefulness in Rats

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These application notes provide comprehensive details on the dosage, administration, and assessment of the wake-promoting effects of **Enerisant** in rat models. The included protocols are intended for use by researchers, scientists, and drug development professionals.

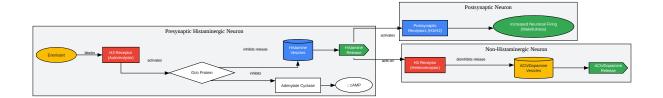
Overview and Mechanism of Action

Enerisant is a potent and selective histamine H₃ receptor antagonist and inverse agonist.[1][2] The histamine H₃ receptor functions as a presynaptic autoreceptor on histaminergic neurons, and as a heteroreceptor on other non-histaminergic neurons in the central nervous system.[3] [4][5] By acting as an inverse agonist, Enerisant blocks the constitutive activity of the H₃ receptor, leading to an increased release of histamine. This, in turn, enhances the release of other key neurotransmitters involved in arousal and cognition, including acetylcholine and dopamine.

Signaling Pathway of Enerisant

The binding of **Enerisant** to the presynaptic H_3 receptor on a histaminergic neuron initiates a signaling cascade that promotes wakefulness. As an inverse agonist, it inhibits the $G\alpha i/o$ -protein coupled receptor, which normally suppresses histamine synthesis and release. This disinhibition results in increased histamine release into the synaptic cleft. The elevated histamine levels then act on postsynaptic H_1 and H_2 receptors, promoting neuronal excitation and wakefulness. Furthermore, histamine can act on H_3 heteroreceptors on other neurons to increase the release of wake-promoting neurotransmitters like acetylcholine and dopamine.





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Caption: Enerisant's signaling pathway promoting wakefulness.

Dosage for Wake-Promoting Effects in Rats

Quantitative data from preclinical studies in rats are summarized below. Higher doses of **Enerisant** are required to elicit wake-promoting effects compared to pro-cognitive effects.



Effect	Dosage Range (p.o.)	Route of Administrat ion	Species	Key Findings	Reference
Wake- Promoting	3 - 10 mg/kg	Oral (p.o.)	Rat	Significantly increased wakefulness. Required nearly full histamine H ₃ receptor occupancy.	Tatsuda et al., 2020
Pro-cognitive	0.03 - 0.3 mg/kg	Oral (p.o.)	Rat	Reversed scopolamine-induced cognitive impairment. Required less than 50% histamine H ₃ receptor occupancy.	Tatsuda et al., 2020
H₃ Receptor Occupancy	0.1 - 3 mg/kg	Oral (p.o.)	Rat	Dose- dependent occupancy of the histamine H ₃ receptor. ED ₅₀ for receptor occupancy was 0.78 mg/kg.	MedchemExp ress
Neurotransmi tter Release	1 mg/kg	Subcutaneou s (s.c.)	Rat	Increased extracellular histamine levels in the	MedchemExp ress



				posterior hypothalamu s.	
Neurotransmi tter Release	1 mg/kg	Intraperitonea I (i.p.)	Rat	Increased extracellular dopamine and acetylcholine levels in the medial prefrontal cortex.	MedchemExp ress

Experimental Protocols Preparation and Administration of Enerisant (Oral Gavage)

This protocol details the preparation and oral administration of **Enerisant** to rats.

Materials:

- Enerisant hydrochloride
- Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
- · Sterile water for injection or saline
- Vortex mixer
- Sonicator
- Appropriately sized gavage needles (16-18 gauge for adult rats)
- Syringes (1-3 mL)
- · Weighing scale



Formulation Protocol:

- Calculate the required amount of Enerisant based on the desired dose (mg/kg) and the weight of the rats.
- Prepare the vehicle solution. A commonly used vehicle for similar compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
- Dissolve the calculated amount of **Enerisant** in the vehicle. It is recommended to first dissolve the compound in DMSO, then sequentially add the other components.
- Use a vortex mixer and sonicator to ensure the compound is fully dissolved and the solution is homogenous.
- The final concentration should be calculated to allow for an administration volume of 5-10 mL/kg.

Oral Gavage Protocol:

- Animal Restraint: Gently but firmly restrain the rat. The animal should be held in an upright position to straighten the path to the esophagus.
- Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the rat's incisors.
- Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the
 incisors and molars) and advance it along the roof of the mouth towards the esophagus. The
 rat should swallow as the needle enters the esophagus. Do not force the needle.
- Administration: Once the needle is in place, administer the Enerisant solution slowly and steadily.
- Needle Removal: Gently remove the gavage needle along the same path of insertion.
- Post-Administration Monitoring: Observe the rat for a few minutes after administration for any signs of distress, such as labored breathing.



Assessment of Wakefulness using EEG/EMG

This protocol outlines the surgical implantation of electrodes and the subsequent recording and analysis of sleep-wake states in rats.

Surgical Protocol for Electrode Implantation:

- Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
- Stereotaxic Placement: Place the anesthetized rat in a stereotaxic frame.
- Incision and Electrode Placement: Make a midline incision on the scalp to expose the skull.
 Drill small burr holes for the placement of EEG screw electrodes over the frontal and parietal cortices. For EMG recordings, insert wire electrodes into the nuchal (neck) muscles.
- Securing the Implant: Secure the electrodes and a head-mounted connector to the skull using dental cement.
- Post-Operative Care: Administer analgesics and allow the rat to recover for at least one week before starting the experiments.

EEG/EMG Recording and Analysis Protocol:

- Habituation: Acclimate the rats to the recording chambers and tethered recording cables for several days before the experiment.
- Baseline Recording: Record baseline EEG and EMG data for at least 24 hours before drug administration to establish normal sleep-wake patterns.
- Drug Administration and Recording: Administer Enerisant or vehicle at the beginning of the light (inactive) phase. Immediately begin recording EEG and EMG data continuously for at least 24 hours.
- Data Analysis:
 - Score the EEG/EMG recordings in 10-30 second epochs for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

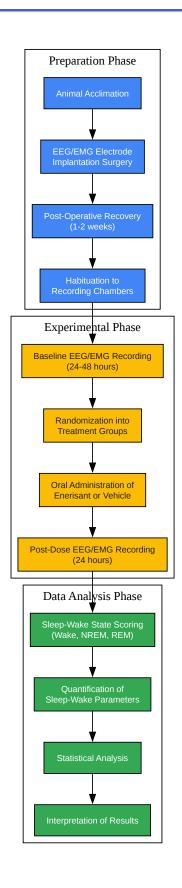


- Wakefulness: Characterized by low-amplitude, high-frequency EEG activity and high EMG tone.
- NREM Sleep: Characterized by high-amplitude, low-frequency (delta waves) EEG activity and reduced EMG tone.
- REM Sleep: Characterized by low-amplitude, high-frequency (theta-dominant) EEG activity and muscle atonia (very low EMG tone).
- Calculate the total time spent in each state, the latency to sleep onset, and the number and duration of sleep/wake bouts.
- Compare the data from the **Enerisant**-treated group to the vehicle-treated group using appropriate statistical analyses (e.g., t-test or ANOVA).

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for assessing the wake-promoting effects of **Enerisant** in rats.





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Caption: Workflow for assessing **Enerisant**'s wake-promoting effects.



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